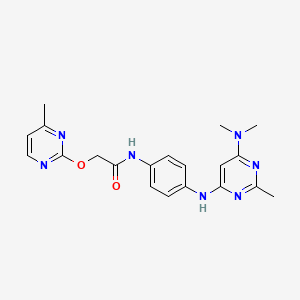
N-(4-((6-(二甲基氨基)-2-甲基嘧啶-4-基)氨基)苯基)-2-((4-甲基嘧啶-2-基)氧基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)phenyl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide is an intriguing chemical compound known for its unique structure and potential applications across various fields such as chemistry, biology, and medicine. This compound consists of complex functional groups and exhibits a range of chemical behaviors that make it suitable for diverse applications.
科学研究应用
N-(4-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)phenyl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide is utilized in a myriad of scientific research domains:
Chemistry: : It serves as a building block for synthesizing more complex molecules, aiding in the development of new compounds.
Biology: : Researchers study its effects on cellular processes and its potential as a biochemical probe.
Medicine: : Investigations are ongoing into its potential therapeutic applications, including its role in modulating biological pathways or its use as a drug precursor.
Industry: : Its properties make it valuable in the manufacture of specialty chemicals and materials.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)phenyl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide typically involves multi-step procedures. A common method includes the reaction of 4-methylpyrimidin-2-ol with 2-bromoacetyl chloride in the presence of a base to form an intermediate, followed by subsequent reactions with amines and pyrimidinyl groups under controlled temperatures and solvents.
Industrial Production Methods: Industrial production of this compound often employs batch reactors, where precise temperature control, pressure regulation, and reagent handling are maintained to ensure high purity and yield. The use of catalysts and optimized reaction conditions aids in minimizing by-products and maximizing efficiency.
化学反应分析
Types of Reactions: N-(4-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)phenyl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide undergoes several types of reactions, including:
Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents such as lithium aluminum hydride can reduce specific functional groups.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur on different parts of the molecule.
Common Reagents and Conditions
Oxidation reactions typically use mild to strong oxidizing agents under acidic or basic conditions.
Reduction reactions often involve metal hydrides in aprotic solvents.
Substitution reactions are facilitated by the presence of catalysts, varying temperatures, and solvents like dimethyl sulfoxide or acetonitrile.
Major Products: The primary products of these reactions depend on the reaction type but generally include modified derivatives of the parent compound, with alterations in the pyrimidinyl or phenyl rings, or changes in the functional groups attached to these rings.
作用机制
The mechanism by which N-(4-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)phenyl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide exerts its effects varies based on its application. In biological systems, it often interacts with specific molecular targets such as enzymes, receptors, or DNA. This interaction can modulate signaling pathways, inhibit or activate enzymes, or alter gene expression, resulting in varied biological outcomes. The precise pathways involved are dependent on the specific context of its use.
相似化合物的比较
Compared to other similar compounds, N-(4-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)phenyl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide stands out due to its unique structural combination of dimethylamino, methylpyrimidinyl, and phenylacetamide groups. These features contribute to its distinct chemical behavior and potential applications. Similar compounds include:
N-(4-aminophenyl)-2-(pyrimidin-2-yl)acetamide
4-((6-(dimethylamino)pyrimidin-4-yl)amino)phenol
2-(4-methylpyrimidin-2-yloxy)-N-phenylacetamide
These compounds share structural similarities but differ in their chemical properties and applications due to variations in their functional groups and molecular configurations.
Conclusion
N-(4-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)phenyl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide is a fascinating compound with a plethora of potential applications across various scientific fields. Its unique structure enables diverse chemical reactions and interactions, making it a valuable tool in research and industry. Further studies continue to unveil new possibilities for this versatile compound, cementing its significance in the world of chemistry and beyond.
属性
IUPAC Name |
N-[4-[[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino]phenyl]-2-(4-methylpyrimidin-2-yl)oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N7O2/c1-13-9-10-21-20(22-13)29-12-19(28)26-16-7-5-15(6-8-16)25-17-11-18(27(3)4)24-14(2)23-17/h5-11H,12H2,1-4H3,(H,26,28)(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWFQSCFUVOKAPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)OCC(=O)NC2=CC=C(C=C2)NC3=CC(=NC(=N3)C)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
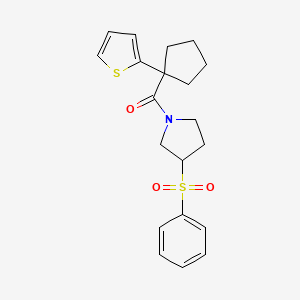

![6-Cyclopropyl-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2506573.png)
![2-cyano-N'-[(1E)-4,4,4-trifluoro-3-oxo-1-phenylbutylidene]acetohydrazide](/img/structure/B2506576.png)
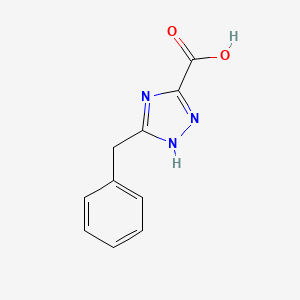
![2,2,2-Trifluoro-1-[3-(2-methylpropyl)imidazo[1,5-a]pyridin-1-yl]ethan-1-one](/img/structure/B2506578.png)


![5-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3-(2-fluoro-5-methylphenyl)-6-(4-methylphenyl)-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B2506583.png)
![N-isopropyl-2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamide](/img/structure/B2506584.png)
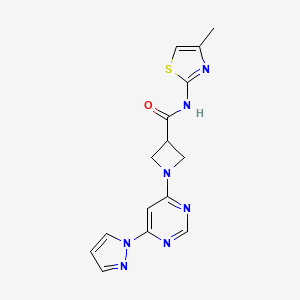
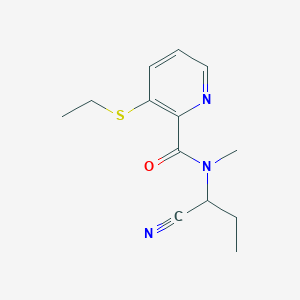

![3-(1,3-benzodioxol-5-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B2506591.png)
